molecular formula C11H16BrNO2S B8621842 4-bromomethyl-N-isobutyl-benzenesulfonamide

4-bromomethyl-N-isobutyl-benzenesulfonamide

Cat. No.: B8621842
M. Wt: 306.22 g/mol
InChI Key: VJIFUWGBPKWBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromomethyl-N-isobutyl-benzenesulfonamide is a useful research compound. Its molecular formula is C11H16BrNO2S and its molecular weight is 306.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

IUPAC Name

4-(bromomethyl)-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C11H16BrNO2S/c1-9(2)8-13-16(14,15)11-5-3-10(7-12)4-6-11/h3-6,9,13H,7-8H2,1-2H3

InChI Key

VJIFUWGBPKWBKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of isobutylamine (1.10 mL, 11.14 mmol) and pyridine (600 μL, 7.42 mmol) in DCM (60 mL) was treated with 4-(bromomethyl)benzene sulfonyl chloride (2.00 g, 7.42 mmol) and stirred at room temperature for 1.5 hours. The mixture was diluted with DCM, washed with 1 N aqueous HCl, saturated aqueous NaHCO3, water and brine, dried over Na2SO4 and concentrated under vacuum. Purification by silica gel column chromatography (0-50% EtOAc in cyclohexane) gave 4-bromomethyl-N-isobutyl-benzenesulfonamide (1.08 g, 48%). 1H NMR (300 MHz, CDCl3) δ 7.83 (d, J=8.1 Hz, 2H), 7.53 (d, J=8.1 Hz, 2H), 4.50 (s, 2H), 4.43 (t, J=6.4 Hz, 1H), 2.78 (t, J=6.6 Hz, 2H), 1.81-1.65 (m, 1H), 0.88 (d, J=6.7 Hz, 6H). LCMS (m/z, Method A) ES+ 308.0 [M+Na]+.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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